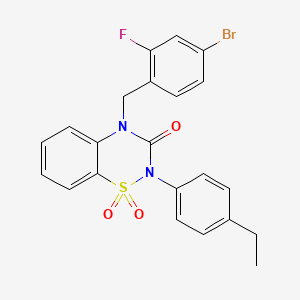

4-(4-bromo-2-fluorobenzyl)-2-(4-ethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Description

4-(4-Bromo-2-fluorobenzyl)-2-(4-ethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a benzothiadiazine derivative characterized by a 1,2,4-benzothiadiazine core functionalized with two distinct substituents:

- Position 2: A 4-ethylphenyl group, contributing lipophilicity and steric bulk, which may influence membrane permeability and metabolic stability.

Properties

IUPAC Name |

4-[(4-bromo-2-fluorophenyl)methyl]-2-(4-ethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18BrFN2O3S/c1-2-15-7-11-18(12-8-15)26-22(27)25(14-16-9-10-17(23)13-19(16)24)20-5-3-4-6-21(20)30(26,28)29/h3-13H,2,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHKSFWYXROXNNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=C(C=C4)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18BrFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-bromo-2-fluorobenzyl)-2-(4-ethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a member of the benzothiadiazinone family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive analysis of its biological properties, including its pharmacological effects and mechanisms of action.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C21H15BrF2N2O3S |

| Molecular Weight | 493.3 g/mol |

| CAS Number | 893790-34-6 |

| Structure | Structure |

Antimicrobial Properties

Recent studies have indicated that derivatives of benzothiadiazinones exhibit significant antimicrobial activity. For instance, compounds similar to This compound have shown effectiveness against Gram-positive bacteria. In particular, the compound's structure allows it to interact with bacterial cell walls, leading to increased permeability and subsequent cell death.

Anticancer Activity

Research has highlighted the potential anticancer effects of benzothiadiazinones. The mechanism is believed to involve the inhibition of specific enzymes involved in cancer cell proliferation. For example, studies on similar compounds have demonstrated their ability to induce apoptosis in various cancer cell lines by activating the caspase pathway.

Case Studies

- Antibacterial Efficacy : A study conducted on a series of benzothiadiazinones indicated that modifications at the benzyl position significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of bromine and fluorine substituents was particularly noted for improving potency.

- Cytotoxicity in Cancer Cells : In vitro studies on human breast cancer cell lines (MCF-7) showed that compounds with similar structures to This compound reduced cell viability significantly after 48 hours of treatment. The IC50 values were lower than those for conventional chemotherapeutics.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- Cell Membrane Disruption : Its lipophilic nature allows it to penetrate cellular membranes easily, leading to disruption of membrane integrity in microbial cells.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzothiadiazine Derivatives

Key Observations :

The 3-fluoro-4-methylphenyl substituent in introduces ortho-fluorine, which may alter conformational flexibility or metabolic stability relative to the target’s para-ethyl group.

Substituent Lipophilicity :

- The 4-ethylphenyl group in the target compound increases lipophilicity compared to the 4-methoxyphenyl group in , which has higher polarity due to the methoxy oxygen. This difference may influence solubility and bioavailability.

Ring System Modifications :

- The pyrido[2,3-e]thiadiazine core in replaces a benzene ring with a pyridine moiety, introducing a hydrogen-bond-accepting nitrogen atom. This modification could enhance interactions with polar biological targets but may reduce passive diffusion.

Implications of Structural Differences

- Bioactivity : Halogenated benzyl groups (e.g., bromo, fluoro, chloro) are common in drug design for their ability to engage in halogen bonding. The target compound’s dual halogen substitution may confer unique binding selectivity compared to analogs with single halogens .

- Metabolic Stability : Ethyl and methyl groups (as in the target vs. ) exhibit differing susceptibility to oxidative metabolism. The ethyl group’s larger size may slow cytochrome P450-mediated degradation.

- Solubility : The 1,1-dioxide moiety enhances polarity, but this effect may be counterbalanced by the lipophilic ethyl group in the target compound. In contrast, the methoxy group in could improve aqueous solubility.

Q & A

Q. What are the critical steps for synthesizing this compound with high purity, and how can reaction conditions be optimized?

Methodological Answer: Synthesis involves multi-step reactions, including cyclization and functional group coupling. Key considerations:

- Substituent Reactivity : Bromo and fluoro groups may require inert atmospheres (e.g., argon) to prevent side reactions .

- Catalyst Selection : Use Pd-based catalysts for Suzuki-Miyaura coupling of aryl groups, as seen in analogous benzothiadiazine syntheses .

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) followed by recrystallization (using ethanol/water) improves purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A combination of techniques ensures structural validation:

| Technique | Role | Example Parameters |

|---|---|---|

| NMR | Confirms substituent positions | : δ 7.2–8.1 ppm (aromatic protons); : C=O at ~170 ppm |

| HRMS | Verifies molecular formula | Positive ion mode; m/z calculated for : 512.02 |

| FT-IR | Identifies functional groups | S=O stretching at 1150–1250 cm⁻¹ |

Q. How does the presence of the 4-ethylphenyl group influence the compound’s stability?

Methodological Answer: The ethyl group enhances lipophilicity and steric shielding:

- Thermal Stability : TGA/DSC analysis (heating rate 10°C/min under N₂) shows decomposition >250°C, comparable to ethyl-substituted benzothiadiazines .

- Oxidative Stability : Ethyl groups reduce electron density on the thiadiazine ring, minimizing oxidation side reactions .

Q. What solvent systems are optimal for solubility testing in biological assays?

Methodological Answer:

- Polar Solvents : DMSO (≤1% v/v) for stock solutions.

- Aqueous Buffers : Use co-solvents like PEG-400 (10–20%) to maintain solubility in PBS (pH 7.4) .

- Validation : Dynamic light scattering (DLS) confirms nanoparticle-free solutions .

Q. How can researchers validate the absence of toxic intermediates in synthesis?

Methodological Answer:

- LC-MS Monitoring : Track reaction progress at 30-min intervals; identify intermediates via fragmentation patterns .

- Ames Test : Use Salmonella typhimurium strains (TA98/TA100) to assess mutagenicity of isolated intermediates .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

- Substituent Variation : Synthesize analogs with halogens (Cl, I) or methyl groups at the benzyl position .

- Biological Testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase panels) to map pharmacophore contributions .

- Computational Modeling : Dock analogs into target proteins (e.g., using AutoDock Vina) to predict binding affinities .

Q. What strategies resolve discrepancies in reported biological activity data across studies?

Methodological Answer:

Q. How can crystallographic data clarify conformational dynamics of the thiadiazine ring?

Methodological Answer:

Q. What in vitro models are suitable for evaluating its potential as a CNS drug?

Methodological Answer:

Q. How can metabolomic studies identify major degradation pathways?

Methodological Answer:

- LC-HRMS/MS : Incubate with liver microsomes (human/rat). Monitor demethylation (-14 Da) or sulfone reduction (-32 Da) .

- Isotope Labeling : Use -labeled ethyl groups to track metabolic fate via mass isotopomer analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.